molecular formula C13H8ClN3O2 B1399671 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione CAS No. 867165-55-7

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B1399671
CAS No.: 867165-55-7
M. Wt: 273.67 g/mol
InChI Key: WTNASFUELNZJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to their active sites, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with metal ions, further affecting its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, the compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of transcription factors, leading to changes in gene expression . Additionally, the compound can interfere with the normal functioning of cellular membranes, affecting ion transport and membrane potential .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage or using protective agents.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, with potential byproducts such as 2,3-dihydrophthalazine-1,4-dione.

Scientific Research Applications

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-11-10(15-5-6-16-11)7-17-12(18)8-3-1-2-4-9(8)13(17)19/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNASFUELNZJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727500
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867165-55-7
Record name 2-[(3-Chloro-2-pyrazinyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867165-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chloropyrazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3-chloropyrazin-2-yl)-methanol (47 g, 0.33 mol), isoindole-1,3-dione (58.3 g, 0.396 mol, 1.2 eq.), and triphenylphosphine (89.7 g, 0.396 mol, 1.2 eq.) in anhydrous THF (1.5 L) was charged with DIAD (80.2 g, 0.396 mol, 77.1 mL, 1.2 eq.) dropwise at rt, under N2, making sure the internal temperature did not surpass 40° C. The crude material was adsorbed onto silica gel, dry loaded, and purified by chromatography on silica gel [6″×16″ column, 2.75 kg silica gel, eluting with Hex:CH2Cl2 1:1→neat CH2Cl2→MeCN:CH2Cl2 2→10%.] Material was combined and concentrated in vacuo. Residue was dissolved as best as possible in hot CH2Cl2 (500 mL), after which i-PrOH was added and a white crystalline solid began to precipitate out of solution. Solid was filtered, washed with i-PrOH, and oven-dried to remove all traces of solvent, affording the title compound, as an off-white solid; 1H NMR (400 MHz, CDCl3) δ 5.10 (s, 1H), 7.75-7.80 (m, 2H), 7.89-7.94 (m, 2H), 8.26 (1H, d, J=2.45 Hz), 8.31 (1H, d, J=2.49 Hz); MS (ES+): m/z 274.21/276.19 (100/50) [MH+]; HPLC: tR=3.35 min (OpenLynx, nonpolar—7 min).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
89.7 g
Type
reactant
Reaction Step One
Name
Quantity
77.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
Reactant of Route 6
2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.